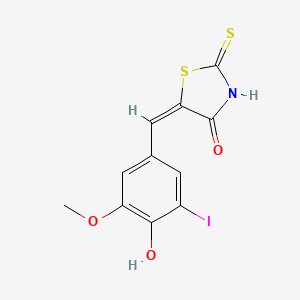![molecular formula C22H31N3O2 B6045856 2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6045856.png)
2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EBP or EBP-50, and it belongs to the class of piperazine derivatives. EBP-50 has been studied for its ability to modulate the activity of certain neurotransmitters, which makes it a promising candidate for the treatment of various neurological disorders.
作用机制
The mechanism of action of EBP-50 is not fully understood, but it is believed to involve the modulation of neurotransmitter activity. EBP-50 has been shown to bind to dopamine and serotonin receptors, which can lead to changes in the activity of these neurotransmitters. EBP-50 has also been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
EBP-50 has been shown to have a variety of biochemical and physiological effects. Studies have shown that EBP-50 can modulate the activity of dopamine and serotonin receptors, which can lead to changes in neurotransmitter release and uptake. EBP-50 has also been shown to have an effect on the GABAergic system, which can lead to changes in anxiety and mood. Additionally, EBP-50 has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
EBP-50 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. EBP-50 has also been shown to have low toxicity, which makes it a safe compound to work with in the lab. However, there are also limitations to working with EBP-50. It can be difficult to obtain high yields of pure EBP-50, and the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on EBP-50. One area of research is the development of more efficient synthesis methods for EBP-50. Another area of research is the study of EBP-50 in animal models of neurological disorders, which can provide valuable information on its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of EBP-50 and its biochemical and physiological effects. Overall, EBP-50 is a promising compound that has the potential to be a valuable tool in the treatment of various neurological disorders.
合成方法
The synthesis of EBP-50 involves a multistep process that has been described in detail in scientific literature. The first step involves the reaction of 4-ethoxybenzyl chloride with 2-piperazineethanol in the presence of a base catalyst. The resulting intermediate is then reacted with 6-methyl-2-pyridinemethanol to form EBP-50. The purity of the final product can be improved through various purification techniques, including column chromatography and recrystallization.
科学研究应用
EBP-50 has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of schizophrenia. Studies have shown that EBP-50 can modulate the activity of dopamine and serotonin receptors, which are implicated in the pathogenesis of schizophrenia. EBP-50 has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders.
属性
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-4-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-3-27-22-9-7-19(8-10-22)15-25-13-12-24(17-21(25)11-14-26)16-20-6-4-5-18(2)23-20/h4-10,21,26H,3,11-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUFEQNODLVORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(4-Ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B6045774.png)
![1-(diethylamino)-3-[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6045789.png)
![N-(2,4-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6045793.png)
![2-(methylthio)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6045802.png)
![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B6045807.png)

![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6045823.png)
![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione 2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone]](/img/structure/B6045830.png)
![N,N-diethyl-7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045833.png)
![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)

![N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6045845.png)
![2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B6045853.png)